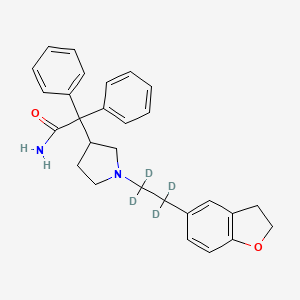

rac Darifenacin-d4

概要

説明

rac Darifenacin-d4: is a deuterium-labeled analog of Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. This compound is primarily used in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography by serving as an internal standard .

科学的研究の応用

rac Darifenacin-d4 is widely used in scientific research, particularly in the following areas:

Analytical Chemistry: It serves as an internal standard in mass spectrometry and liquid chromatography, enhancing the accuracy and precision of quantitative analyses.

Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Darifenacin in biological systems.

Metabolic Research: Researchers use this compound to investigate the metabolic pathways and biotransformation of Darifenacin in the body.

Drug Development: It aids in the development and validation of analytical methods for therapeutic drug monitoring and pharmacokinetic studies.

作用機序

Target of Action

The primary target of rac Darifenacin-d4 is the M3 muscarinic acetylcholine receptor . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

This compound works by selectively antagonizing the muscarinic M3 receptor . This interaction blocks the M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions . The blockage of these receptors reduces the urgency to urinate .

Biochemical Pathways

It is known that the compound’s action on the m3 muscarinic acetylcholine receptors influences the contraction of the bladder muscles . This action can lead to downstream effects such as reduced urgency to urinate .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, darifenacin is well absorbed from the gastrointestinal tract . The absolute bioavailability of darifenacin from prolonged-release (PR) tablets is estimated to be between 15.4% and 18.6% . Peak plasma concentrations of darifenacin are achieved approximately 7 hours post-dose . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and faeces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions . By blocking the M3 muscarinic acetylcholine receptors, the compound reduces the urgency to urinate . This makes it a useful medication for treating urinary incontinence .

Action Environment

It is known that factors such as food intake and the presence of other drugs can influence the pharmacokinetics of darifenacin . For instance, certain drugs like ketoconazole, erythromycin, and fluconazole can increase darifenacin’s mean peak plasma concentration .

生化学分析

Biochemical Properties

rac Darifenacin-d4 interacts with the M3 muscarinic acetylcholine receptor, which mediates bladder muscle contractions . This interaction reduces the urgency to urinate .

Cellular Effects

The effects of this compound on cells are primarily related to its role in reducing the urgency to urinate. By blocking the M3 muscarinic acetylcholine receptor, it mediates bladder muscle contractions, thereby influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively antagonizing the muscarinic M3 receptor . This receptor is involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Temporal Effects in Laboratory Settings

This compound has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Metabolic Pathways

This compound is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its interactions with the M3 muscarinic acetylcholine receptor and its role in mediating bladder muscle contractions .

Subcellular Localization

Given its role in blocking the M3 muscarinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are present .

準備方法

The synthesis of rac Darifenacin-d4 involves the incorporation of deuterium atoms into the molecular structure of Darifenacin. The process typically includes the following steps:

Synthesis of Intermediate Compounds: The preparation of intermediates such as 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide.

Deuterium Exchange Reactions: Deuterium atoms are introduced into the molecule through deuterium exchange reactions, often using deuterated reagents and solvents under specific conditions.

Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.

化学反応の分析

rac Darifenacin-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

類似化合物との比較

rac Darifenacin-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Darifenacin: The non-deuterated form used clinically to treat urinary incontinence.

Darifenacin-D5: Another deuterium-labeled analog with five deuterium atoms, used for similar analytical purposes.

Darifenacin Oxidized Impurity: An oxidized derivative used in impurity profiling and stability studies.

特性

IUPAC Name |

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-MIMPEXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675656 | |

| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-43-6 | |

| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

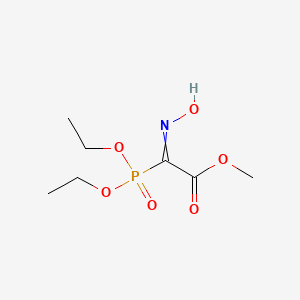

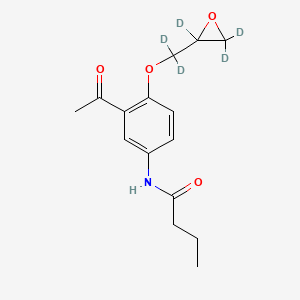

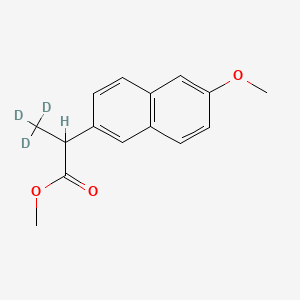

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)